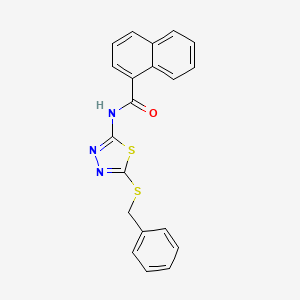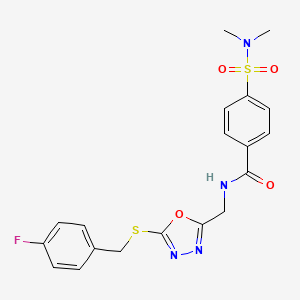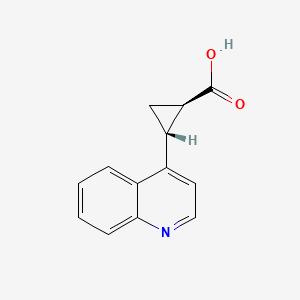
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-1-naphthamide” is a derivative of 1,3,4-thiadiazole . It has been synthesized and evaluated for its antibacterial activity against Gram-positive and Gram-negative microorganisms . Some of these derivatives exhibit high activity . In addition, it has potential anticancer activity .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of methyl 2- (4-hydroxy-3-methoxybenzylidene) hydrazine-1-carbodithioate with selected derivatives of hydrazonoyl halide . The chemical structures of the newly synthesized derivatives were resolved from correct spectral and microanalytical data .Applications De Recherche Scientifique
Semiconducting Polymers and Organic Electronics
Naphthodithiophene diimid-based semiconducting polymers exhibit ambipolar or unipolar n-channel materials properties, making them suitable for field-effect transistors (FETs). The low-lying LUMO levels contribute to their air-stable electron transport, indicating their potential in organic electronics and photovoltaic applications (Nakano, Osaka, & Takimiya, 2015).
Antimicrobial and Antifungal Agents
Compounds derived from thiadiazole and naphthyl groups have been evaluated for their protective activity against DNA damage induced by bleomycin-iron complex. This suggests potential applications in developing therapeutic agents or protective compounds in biomedical research (Abdel-Wahab, El-Ahl, & Badria, 2009).
Anticancer Research
Thiadiazole derivatives, including those with naphthylmethyl groups, have shown promising anticancer activity in vitro. Their ability to synergize with antifungal activity and low nephrotoxicity suggests their potential use in cancer therapy, especially in combating fungal infections associated with cancer treatments (Dróżdż et al., 2022).
Chemical Synthesis and Characterization
The synthesis and characterization of naphthyl ethers and their protective activities against DNA damage highlight the chemical versatility of naphthyl and thiadiazole compounds. These studies provide foundational knowledge for the synthesis of more complex molecules with specific biological or electronic functions (Abdel-Wahab, El-Ahl, & Badria, 2010).
Photovoltaic and Charge Mobility
Naphthodithiophene and benzothiadiazole copolymers with varying alkyl chains have been studied for their photovoltaic and charge mobility properties. This research underscores the potential of thiadiazole and naphthamide derivatives in enhancing the efficiency of organic solar cells and improving charge mobility in polymer field-effect transistors (Wang et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS2/c24-18(17-12-6-10-15-9-4-5-11-16(15)17)21-19-22-23-20(26-19)25-13-14-7-2-1-3-8-14/h1-12H,13H2,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFPZNWCYIODNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide](/img/structure/B2570397.png)
![3,4,5-triethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2570398.png)
![3-[4-(Morpholine-4-carbonyl)phenyl]-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylquinazolin-4-one](/img/structure/B2570399.png)
![4-ethoxy-3-[(4-fluorophenyl)carbamoylamino]benzenesulfonyl Chloride](/img/structure/B2570400.png)


![Tert-butyl N-[(3S)-1-bromo-4,4-dimethyl-2-oxopentan-3-yl]carbamate](/img/structure/B2570406.png)
![2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)
![Methyl 2-[3-(3-chlorophenyl)propanoyl-(cyanomethyl)amino]acetate](/img/structure/B2570409.png)
![ethyl 3-[2-(3,4-dimethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2570411.png)
![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide](/img/structure/B2570414.png)
![N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2570415.png)

![methyl 2-(2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2570417.png)